molecular formula C10H16Br2O2 B14500737 Ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate CAS No. 62827-60-5

Ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate

Cat. No.: B14500737
CAS No.: 62827-60-5
M. Wt: 328.04 g/mol
InChI Key: GSGLDDUIENYOJX-UHFFFAOYSA-N
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Description

Ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate is a chemical compound with the molecular formula C10H16Br2O2. It is an ester derivative of 5-hexenoic acid, characterized by the presence of two bromine atoms and two methyl groups on the hexenoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate can be synthesized through a multi-step process involving the bromination of 3,3-dimethylhex-5-enoic acid followed by esterification. The bromination step typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to achieve selective bromination at the 6-position. The resulting dibromo acid is then esterified using ethanol (C2H5OH) and a strong acid catalyst like sulfuric acid (H2SO4) to yield the final ester product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for bromine addition and esterification can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., NaOH, NH3) in polar solvents like water or ethanol.

    Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).

    Oxidation: KMnO4 in aqueous or alkaline conditions.

Major Products

Scientific Research Applications

Ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. The double bond in the hexenoate chain can undergo addition reactions, leading to various functionalized products. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effects of the methyl groups .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate: Similar in having bromine atoms and ester functionality but differs in the aromatic ring structure.

    1,3-Dibromo-5,5-dimethylhydantoin: Shares the dibromo and dimethyl groups but has a different core structure (hydantoin).

Properties

CAS No.

62827-60-5

Molecular Formula

C10H16Br2O2

Molecular Weight

328.04 g/mol

IUPAC Name

ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate

InChI

InChI=1S/C10H16Br2O2/c1-4-14-9(13)7-10(2,3)6-5-8(11)12/h5H,4,6-7H2,1-3H3

InChI Key

GSGLDDUIENYOJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C)CC=C(Br)Br

Origin of Product

United States

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